3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(3-oxo-3-(1,4-dioxa-8-azaspiro[45]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one is a complex organic compound featuring a benzo[d]oxazol-2(3H)-one core with a spirocyclic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, can be synthesized through the reaction of piperidone with ethylene glycol under acidic conditions to form the ketal.
Attachment of the Propyl Chain: The intermediate is then reacted with a propylating agent, such as 3-bromopropionyl chloride, under basic conditions to introduce the propyl chain.
Formation of the Benzo[d]oxazol-2(3H)-one Core: The final step involves the cyclization of the intermediate with 2-aminophenol under dehydrating conditions to form the benzo[d]oxazol-2(3H)-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring in the benzo[d]oxazol-2(3H)-one core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-oxides of the spirocyclic nitrogen.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure offers rigidity, which can be advantageous in the design of ligands for catalysis.
Biology
Biologically, the compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity. It could serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound’s potential bioactivity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, where its unique structural features could impart desirable properties.
Mechanism of Action
The mechanism of action of 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic moiety could play a role in enhancing binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A simpler spirocyclic compound without the benzo[d]oxazol-2(3H)-one core.
Benzo[d]oxazol-2(3H)-one: The core structure without the spirocyclic moiety.
Uniqueness
The uniqueness of 3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one lies in its combination of a spirocyclic structure with a benzo[d]oxazol-2(3H)-one core, which imparts both rigidity and potential bioactivity. This dual feature makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c20-15(18-9-6-17(7-10-18)22-11-12-23-17)5-8-19-13-3-1-2-4-14(13)24-16(19)21/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNFGFYRNRLUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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